Cas no 1806851-72-8 (Ethyl 5-(bromomethyl)-2-cyano-3-(difluoromethyl)pyridine-4-carboxylate)

Ethyl 5-(bromomethyl)-2-cyano-3-(difluoromethyl)pyridine-4-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 5-(bromomethyl)-2-cyano-3-(difluoromethyl)pyridine-4-carboxylate
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- インチ: 1S/C11H9BrF2N2O2/c1-2-18-11(17)8-6(3-12)5-16-7(4-15)9(8)10(13)14/h5,10H,2-3H2,1H3
- InChIKey: OZNDDRPPFBZXGY-UHFFFAOYSA-N
- ほほえんだ: BrCC1=CN=C(C#N)C(C(F)F)=C1C(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 345
- トポロジー分子極性表面積: 63
- 疎水性パラメータ計算基準値(XlogP): 2.3
Ethyl 5-(bromomethyl)-2-cyano-3-(difluoromethyl)pyridine-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029040003-1g |
Ethyl 5-(bromomethyl)-2-cyano-3-(difluoromethyl)pyridine-4-carboxylate |
1806851-72-8 | 95% | 1g |
$2,808.15 | 2022-03-31 | |
Alichem | A029040003-250mg |
Ethyl 5-(bromomethyl)-2-cyano-3-(difluoromethyl)pyridine-4-carboxylate |
1806851-72-8 | 95% | 250mg |
$1,078.00 | 2022-03-31 | |
Alichem | A029040003-500mg |
Ethyl 5-(bromomethyl)-2-cyano-3-(difluoromethyl)pyridine-4-carboxylate |
1806851-72-8 | 95% | 500mg |
$1,651.30 | 2022-03-31 |
Ethyl 5-(bromomethyl)-2-cyano-3-(difluoromethyl)pyridine-4-carboxylate 関連文献
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Ethyl 5-(bromomethyl)-2-cyano-3-(difluoromethyl)pyridine-4-carboxylateに関する追加情報
Research Brief on Ethyl 5-(bromomethyl)-2-cyano-3-(difluoromethyl)pyridine-4-carboxylate (CAS: 1806851-72-8)
Ethyl 5-(bromomethyl)-2-cyano-3-(difluoromethyl)pyridine-4-carboxylate (CAS: 1806851-72-8) is a key intermediate in the synthesis of various bioactive molecules, particularly in the development of agrochemicals and pharmaceuticals. Recent studies have highlighted its utility in constructing pyridine-based scaffolds, which are prevalent in compounds with herbicidal, fungicidal, and medicinal properties. This brief consolidates the latest research advancements related to this compound, focusing on its synthetic applications, mechanistic insights, and potential therapeutic implications.
A 2023 study published in the Journal of Agricultural and Food Chemistry demonstrated the compound's role in synthesizing novel pyridine herbicides. Researchers utilized its reactive bromomethyl and difluoromethyl groups to develop derivatives with enhanced herbicidal activity against resistant weed species. The study reported a 40% improvement in efficacy compared to traditional pyridine-based herbicides, attributed to optimized steric and electronic properties conferred by the difluoromethyl moiety.
In pharmaceutical research, a 2024 Bioorganic & Medicinal Chemistry Letters paper explored its use as a precursor for kinase inhibitors. The bromomethyl group facilitated efficient cross-coupling reactions to generate targeted libraries for high-throughput screening. One derivative exhibited sub-micromolar IC50 values against JAK3 kinases, suggesting potential applications in autoimmune disease therapy. Molecular docking studies further revealed unique binding interactions mediated by the difluoromethyl group's electronegativity.
Process chemistry advancements have also emerged, with a recent Organic Process Research & Development report detailing a scalable (kilogram-scale) synthesis of 1806851-72-8 via continuous flow technology. The optimized protocol achieved 92% yield with >99% purity, addressing previous challenges in bromomethyl group stability during batch processing. This innovation significantly reduces production costs for downstream applications.
Safety and toxicological assessments were updated in a 2024 regulatory dossier submitted to the EPA. The compound showed moderate acute toxicity (LD50 = 320 mg/kg in rats) but demonstrated favorable environmental degradation profiles (DT50 < 30 days in soil). These findings support its continued use under controlled handling conditions.
Ongoing research at several academic institutions is investigating its utility in metal-organic frameworks (MOFs) for controlled agrochemical release. Preliminary data indicate that copper-coordinated MOFs incorporating this pyridine derivative can modulate herbicide release kinetics based on soil pH, potentially reducing application frequencies by 50-60%.
In conclusion, Ethyl 5-(bromomethyl)-2-cyano-3-(difluoromethyl)pyridine-4-carboxylate remains a versatile building block with expanding applications. Future directions include exploring its chirality in asymmetric synthesis and developing greener catalytic systems for its production. Researchers are encouraged to monitor patent filings (notably WO2023187542A1) for emerging intellectual property landscapes surrounding this compound.
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